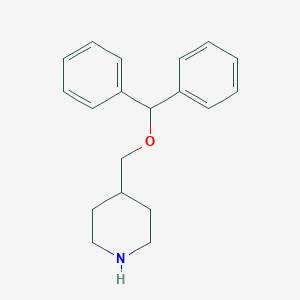

4-((Diphenylmethoxy)methyl)piperidine

Vue d'ensemble

Description

“4-((Diphenylmethoxy)methyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C19H23NO . More detailed physical and chemical properties are not available from the current search results.

Applications De Recherche Scientifique

Synthesis and Antiallergic Activity

- Research Application: The chemical modification of classical antihistaminics, including derivatives of 4-((Diphenylmethoxy)methyl)piperidine, has led to the development of nonsedative antiallergic agents. These derivatives have demonstrated strong antiallergic effects in rat models with reduced central nervous system side effects (Iwasaki et al., 1994).

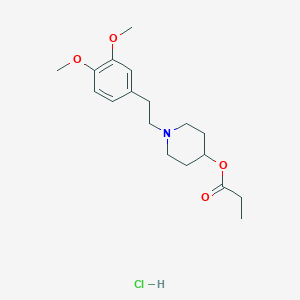

Gastric Antisecretory Agents

- Research Application: Certain derivatives of this compound have been studied for their potential as nonanticholinergic gastric antisecretory drugs. These derivatives showed promise in the treatment of peptic ulcer disease, with one such compound, fenoctimine, undergoing clinical trials (Scott et al., 1983).

Anti-inflammatory and Antioxidant Activities

- Research Application: Derivatives of 4-hydroxy-piperidine, a related compound to this compound, have been synthesized and evaluated as anti-inflammatory agents. These compounds also displayed antioxidant activities, which depended on certain structural characteristics (Geronikaki et al., 2003).

Dopamine Transporter Specific Ligands

- Research Application: Replacing the benzhydrylic oxygen atom in dopamine transporter (DAT)-specific ligands with a nitrogen atom led to the development of novel N-analogues with high potency and selectivity for the DAT. These compounds, including derivatives of this compound, could potentially be used in pharmacotherapy for cocaine dependence (Dutta et al., 1998).

Corrosion Inhibition

- Research Application: Piperidine derivatives, including those structurally related to this compound, have been investigated for their efficacy as corrosion inhibitors in various environments. These compounds have shown to be effective in reducing corrosion through chemisorption on surfaces (Sankarapapavinasam et al., 1991).

Calcium-Channel-Blocking Activity

- Research Application: Derivatives of this compound have been synthesized as calcium-channel blockers and antihypertensive agents. These compounds exhibited significant calcium-channel-blocking activity, with some being more potent than established drugs like verapamil and diltiazem (Shanklin et al., 1991).

Mécanisme D'action

Target of Action

4-((Diphenylmethoxy)methyl)piperidine, also referred to as diphenylpyraline hydrochloride (DPP), is a first-generation antihistamine . Its primary target is the Histamine H1 receptor (HRH1) , which plays a crucial role in allergic reactions. By blocking these receptors, DPP can reduce the effects of histamine, thereby alleviating allergy symptoms.

Mode of Action

As an antihistamine, DPP functions as an inverse agonist at the HRH1 receptor . This means it binds to the same receptor as histamine but induces the opposite effect. Instead of activating the receptor like histamine, DPP stabilizes it in an inactive state, preventing histamine from binding and exerting its effects.

Biochemical Pathways

The primary biochemical pathway affected by DPP is the histamine signaling pathway . Histamine, released during an allergic response, binds to HRH1 receptors on various cells, leading to symptoms such as inflammation, itching, and mucus production. By blocking these receptors, DPP prevents histamine signaling, thereby alleviating these symptoms .

Result of Action

The primary result of DPP’s action is the reduction of allergy symptoms . By blocking the HRH1 receptor, it prevents histamine from exerting its effects, thereby reducing inflammation, itching, and mucus production associated with allergic reactions .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-((Diphenylmethoxy)methyl)piperidine has been shown to interact with dopamine in vitro . It has a matrix effect on the uptake of propranolol hydrochloride and hydroxyl .

Cellular Effects

The compound has been shown to be effective in treating cerebrotendinous xanthomatosis, which is characterized by elevated levels of cholesterol, triglycerides, and other fats in the blood as well as deposits of yellowish fat tissue in tendons and around joints .

Molecular Mechanism

This compound derivatives have been shown to inhibit adrenergic vascular contractions . They display similar binding energetics and interactions with the trans-membrane domain of 6JP5 on the opposite side relative to the channel pore, where nifedipine, a known dihydropyridine Ca 2+ channel blocker binds .

Propriétés

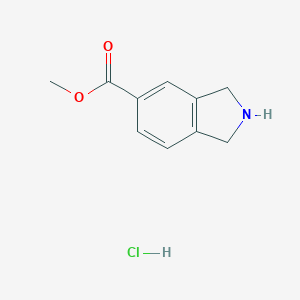

IUPAC Name |

4-(benzhydryloxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)21-15-16-11-13-20-14-12-16/h1-10,16,19-20H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSMSDMDCCVWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

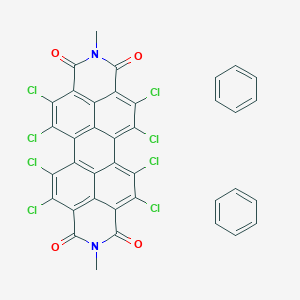

Canonical SMILES |

C1CNCCC1COC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376198 | |

| Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136647-21-7 | |

| Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

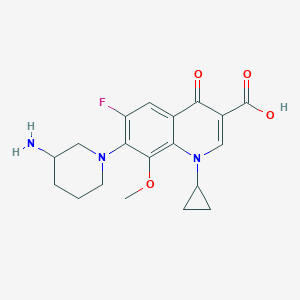

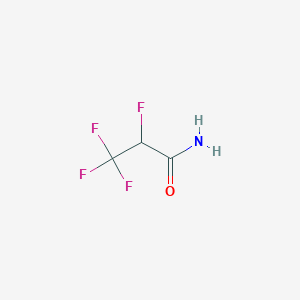

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione](/img/structure/B162370.png)